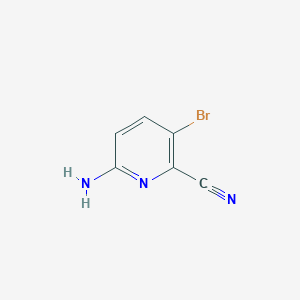

6-Amino-3-bromopicolinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGPVQQWFHMKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695082 | |

| Record name | 6-Amino-3-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884541-48-4 | |

| Record name | 6-Amino-3-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-bromopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-3-bromopicolinonitrile molecular structure and weight

An In-Depth Technical Guide to 6-Amino-3-bromopicolinonitrile

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its molecular characteristics, synthesis, and applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative. The strategic placement of its functional groups—an amino group, a bromine atom, and a nitrile group on the pyridine core—makes it a highly versatile reagent. The pyridine ring is a common scaffold in medicinal chemistry, and the specific arrangement of substituents in this molecule offers multiple reaction sites for building more complex molecular architectures. The amino group can act as a nucleophile or be diazotized, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the nitrile group can be hydrolyzed or reduced. This trifecta of reactivity makes it a valuable starting material for creating libraries of novel compounds in the pursuit of new therapeutic agents.[1][2]

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application in research and development.

Molecular Identity and Weight

The foundational data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 884541-48-4 | [3] |

| Molecular Formula | C₆H₄BrN₃ | [3][4][5] |

| Molecular Weight | 198.02 g/mol | [3][6] |

| IUPAC Name | 6-amino-3-bromopyridine-2-carbonitrile | |

| SMILES | N#CC1=NC(N)=CC=C1Br | [3] |

Structural Representation

The molecule consists of a central pyridine ring. A nitrile group (-C≡N) is located at position 2, defining it as a "picolinonitrile." A bromine atom (-Br) is at position 3, and an amino group (-NH₂) is at position 6.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for designing reaction conditions and predicting the compound's behavior.

| Property | Value | Details |

| Polar Surface Area (PSA) | 62.70 Ų | [7] |

| LogP (predicted) | 1.88 | [7] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [3] |

Synthesis and Reactivity

While specific, detailed industrial synthesis routes are often proprietary, a plausible and chemically sound laboratory-scale synthesis can be proposed based on established pyridine chemistry.

Proposed Synthetic Workflow

A logical approach involves the bromination of a readily available precursor, 6-aminopicolinonitrile. The amino group is an ortho-para director, but steric hindrance from the existing nitrile and pyridine nitrogen can influence the regioselectivity of the bromination.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions.

-

Dissolution: Dissolve 1.0 equivalent of 6-aminopicolinonitrile in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Bromination: Cool the solution in an ice bath. Add 1.0-1.1 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise over 30 minutes. The choice of NBS over elemental bromine is a key experimental decision to ensure a milder reaction and minimize over-bromination, thereby enhancing process control and safety.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching & Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography to yield the pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[1][3] Its structure is a key component in the development of various therapeutic agents, particularly kinase inhibitors.[8]

Role as a Pharmaceutical Building Block

The distinct functional groups allow for sequential, controlled modifications. For example, the bromine atom can be used as a handle for a palladium-catalyzed cross-coupling reaction to introduce a new aryl or alkyl group. Subsequently, the amino group can be acylated or used in a condensation reaction to build out another part of the target molecule. This systematic approach is fundamental to modern medicinal chemistry.

Caption: Role as a building block in multi-step drug synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

This guide is intended for use by qualified professionals and researchers. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]

- 3. 884541-48-4|this compound|BLD Pharm [bldpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 6-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 1491250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-AMINO-6-BROMOPICOLINONITRILE | CAS#:849353-22-6 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 6-Amino-3-bromopicolinonitrile

Introduction

6-Amino-3-bromopicolinonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the amino, bromo, and cyano functionalities allows for diverse downstream chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a robust and well-established synthetic pathway to this compound, offering not only a step-by-step protocol but also the underlying chemical principles that govern the transformation.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through the direct, regioselective bromination of a readily available starting material, 6-aminopicolinonitrile. The directing effects of the substituents on the pyridine ring are paramount to the success of this strategy. The amino group at the 6-position is a strong activating group and an ortho-, para-director. The cyano group at the 2-position is a deactivating group and a meta-director. The interplay of these electronic effects favors the introduction of an electrophile, such as a bromine atom, at the 3- and 5-positions. Careful control of the reaction conditions allows for the selective synthesis of the desired 3-bromo isomer.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated pyridine rings.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Aminopicolinonitrile | ≥97% | Commercially Available[1] |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |

| Acetonitrile (ACN) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Saturated Sodium Thiosulfate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminopicolinonitrile (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes. The use of NBS is advantageous as it provides a slow, controlled release of bromine, which helps in minimizing the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium thiosulfate solution to consume any unreacted NBS.

-

Aqueous Work-up: Remove the acetonitrile under reduced pressure. To the residue, add dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights

The regioselectivity of the bromination reaction is governed by the electronic properties of the substituents on the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

References

An In-depth Technical Guide to 6-Amino-3-bromopicolinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-bromopicolinonitrile is a substituted aminopyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine ring functionalized with an amino, a bromo, and a nitrile group, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its current and potential applications in drug discovery and materials science.

Chemical Identity and Physical Properties

This compound is identified by the CAS number 884541-48-4.[1][2] Its molecular formula is C₆H₄BrN₃, corresponding to a molecular weight of 198.02 g/mol .[2][3]

Structure:

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Solubility in Common Organic Solvents

Introduction: The Central Role of Solubility in Scientific Innovation

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a profound understanding of solubility in organic solvents is not merely academic; it is a critical determinant for the success of a vast array of applications. From designing robust synthetic routes and developing effective purification strategies to formulating viable drug candidates, the ability to predict and manipulate solubility is paramount.

This guide provides a comprehensive exploration of the principles governing solubility in organic solvents. We will delve into the theoretical underpinnings, present a practical overview of common solvents, detail rigorous experimental methodologies for solubility determination, and discuss the multifaceted factors that influence this crucial property. Our approach is to blend established scientific principles with field-proven insights to empower you to make informed decisions in your work.

Fundamental Principles of Solubility: A Molecular Perspective

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces and thermodynamic principles. At its core, the process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

"Like Dissolves Like": The Polarity Paradigm

The adage "like dissolves like" serves as a foundational, qualitative guideline for predicting solubility. It posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solutes: These molecules possess a net dipole moment due to an uneven distribution of electron density. They contain polar bonds (e.g., O-H, N-H, C=O) and often have asymmetrical shapes. Polar solutes, such as sugars and many salts, tend to dissolve in polar solvents like water, ethanol, and acetone.

-

Nonpolar Solutes: These molecules have no significant net dipole moment. They are typically composed of nonpolar bonds (e.g., C-H, C-C) and have symmetrical structures. Nonpolar solutes, like oils and waxes, dissolve in nonpolar solvents such as hexane, toluene, and diethyl ether.

The underlying principle is that the energy gained from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Caption: The "Like Dissolves Like" Principle.

A Deeper Dive: Intermolecular Forces

The "polarity" of a molecule is a macroscopic manifestation of its underlying intermolecular forces (IMFs).

-

Hydrogen Bonding: This is the strongest type of IMF and occurs in molecules containing hydrogen bonded to a highly electronegative atom (N, O, or F). Solvents that can act as hydrogen bond donors and/or acceptors (e.g., alcohols, water) are highly effective at dissolving solutes with similar capabilities.

-

Dipole-Dipole Interactions: These forces exist between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another. Solvents like acetone and ethyl acetate exhibit strong dipole-dipole interactions.

-

Van der Waals Forces (London Dispersion Forces): These are the weakest IMFs and exist in all molecules, arising from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.

The Thermodynamics of Solvation

The spontaneity of the dissolution process is governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH_soln - TΔS_soln

For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Solution (ΔH_soln): This represents the net energy change. It can be broken down into three steps:

-

ΔH₁: Energy required to break solute-solute interactions (endothermic).

-

ΔH₂: Energy required to break solvent-solvent interactions (endothermic).

-

ΔH₃: Energy released from forming solute-solvent interactions (exothermic).

ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃

-

-

Entropy of Solution (ΔS_soln): This represents the change in disorder. Typically, the dissolution of a solid in a liquid leads to an increase in entropy (ΔS > 0), which favors the dissolution process.

A Practical Guide to Common Organic Solvents

The choice of solvent is a critical decision in experimental design. Solvents are often classified based on their polarity and their ability to participate in hydrogen bonding.

Caption: Classification of Common Organic Solvents.

-

Polar Protic Solvents: These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors. They are effective at solvating both cations and anions. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents possess a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but less effective at solvating anions. Examples include dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone.

-

Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating ions. They interact primarily through van der Waals forces. Examples include hexane, toluene, and carbon tetrachloride.

Table 1: Properties of Common Organic Solvents

| Solvent | Class | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Hexane | Nonpolar | C₆H₁₄ | 69 | 0.655 | 1.88 |

| Toluene | Nonpolar | C₇H₈ | 111 | 0.867 | 2.38 |

| Diethyl Ether | Nonpolar | (C₂H₅)₂O | 34.6 | 0.713 | 4.34 |

| Dichloromethane | Polar Aprotic | CH₂Cl₂ | 39.6 | 1.326 | 9.08 |

| Acetone | Polar Aprotic | (CH₃)₂CO | 56 | 0.784 | 20.7 |

| Acetonitrile (ACN) | Polar Aprotic | CH₃CN | 82 | 0.786 | 37.5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | 189 | 1.092 | 46.7 |

| Ethanol | Polar Protic | C₂H₅OH | 78 | 0.789 | 24.5 |

| Methanol | Polar Protic | CH₃OH | 65 | 0.792 | 32.7 |

| Water | Polar Protic | H₂O | 100 | 0.997 | 80.1 |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility remains the gold standard, particularly in drug development where precision is critical. It is important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon dilution in an aqueous buffer. This is a high-throughput method that often overestimates the true solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound is constant.

The Shake-Flask Method for Thermodynamic Solubility: A Step-by-Step Protocol

The shake-flask method, as described by regulatory bodies like the OECD, is a widely accepted method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

Analyte (solid compound)

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Analytical balance

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

-

Preparation: Add an excess amount of the solid analyte to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifugation can be used for faster separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in units of mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Method.

Factors Influencing Solubility in Organic Solvents

Effect of Solute Structure

-

Functional Groups: The presence of polar functional groups (-OH, -COOH, -NH₂) that can participate in hydrogen bonding generally increases solubility in polar solvents.

-

Molecular Size and Shape: For a homologous series, larger molecules often have lower solubility due to stronger intermolecular forces in the solid state. Branching can increase solubility by disrupting crystal packing.

-

Crystal Lattice Energy: For solid solutes, the energy of the crystal lattice must be overcome for dissolution to occur. A high lattice energy (indicative of a very stable crystal) will decrease solubility. Polymorphism, the existence of different crystal forms, can lead to different measured solubilities for the same compound.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).

-

If ΔH_soln > 0 (endothermic), increasing the temperature will increase solubility, according to Le Chatelier's principle. This is the most common scenario for solids dissolving in liquids.

-

If ΔH_soln < 0 (exothermic), increasing the temperature will decrease solubility.

Conclusion: A Foundational Pillar of Chemical Science

A comprehensive grasp of solubility in organic solvents is indispensable for the modern scientist. By combining a theoretical understanding of intermolecular forces and thermodynamics with rigorous experimental practice, researchers can effectively control and predict the behavior of chemical systems. The principles and protocols outlined in this guide serve as a robust framework for navigating the complexities of solubility, enabling more efficient experimental design, accelerating the drug discovery process, and fostering innovation across the chemical sciences.

Spectroscopic Characterization of 6-Amino-3-bromopicolinonitrile: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-bromopicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthetic products. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data for this compound (CAS 884541-48-4) could not be located. Therefore, this guide is based on theoretical predictions derived from the compound's structure, established spectroscopic principles, and comparative analysis with structurally related molecules. The information presented herein is intended to serve as a predictive reference for researchers working with this compound.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 3-position, and a nitrile group at the 2-position. This arrangement of functional groups gives rise to a unique electronic and steric environment, which is reflected in its spectroscopic signatures.

The Strategic deployment of 6-Amino-3-bromopicolinonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical scaffolds. These molecular frameworks serve as the foundation upon which functionality and specificity are built, guiding the journey from a mere concept to a life-changing medicine. Among these pivotal building blocks, 6-Amino-3-bromopicolinonitrile has emerged as a molecule of significant interest, a quiet yet powerful architect in the design of targeted therapies. Its unique trifunctional nature—an aminopyridine core, a strategically placed bromine atom, and a reactive nitrile group—offers a remarkable degree of synthetic flexibility, enabling chemists to explore vast chemical spaces and fine-tune molecular properties with precision. This guide, intended for the discerning eye of researchers and drug development professionals, delves into the core of this compound's potential, dissecting its applications, and providing a practical framework for its utilization in the quest for next-generation therapeutics. We will journey through its role in the synthesis of potent kinase inhibitors and explore its potential in other therapeutic arenas, all while grounding our discussion in the principles of scientific integrity and practical, field-proven insights.

I. The Molecular Blueprint: Understanding this compound

At its core, this compound is a substituted pyridine, a heterocyclic aromatic compound that is a common motif in a vast array of pharmaceuticals.[1][2] Its power as a medicinal chemistry scaffold lies in the specific arrangement of its functional groups, each offering a distinct handle for chemical modification.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₃ | [3] |

| Molecular Weight | 198.02 g/mol | [3] |

| CAS Number | 884541-48-4 | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [3] |

The true value of this molecule is best understood by examining its three key functional components:

-

The 6-Amino Group: This primary amine serves as a crucial nucleophile and a hydrogen bond donor. In the context of drug design, it can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This functionality is often pivotal for establishing key interactions with biological targets.

-

The 3-Bromo Substituent: The bromine atom is a versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures. Its position ortho to the nitrile and meta to the amino group influences the electronic properties of the pyridine ring, which can be a critical factor in modulating biological activity.

-

The 2-Nitrile Group: The nitrile functionality is a unique and valuable pharmacophore.[3] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities such as amides, tetrazoles, or carboxylic acids. In some instances, the nitrile group itself plays a direct role in binding to the active site of a target protein.

This trifecta of reactive sites, each with its own distinct chemical personality, provides medicinal chemists with a powerful toolkit for library synthesis and lead optimization.

II. The Cornerstone of Kinase Inhibitors: A Privileged Scaffold

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The aminopyridine core, and specifically the this compound scaffold, has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.

A. Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[5][6] Several approved and clinical-stage BTK inhibitors feature a pyrimidine or related heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold provides an excellent starting point for the synthesis of such inhibitors.

While direct synthesis of approved BTK inhibitors from this compound is not always the primary disclosed route, the structural motifs present in many potent BTK inhibitors highlight the value of this scaffold. For example, the design of novel 6-amino-1,3,5-triazine derivatives as BTK inhibitors showcases the importance of the 6-amino-heterocycle motif for potent inhibition.[6][7] The general synthetic strategy often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine position to introduce a larger, often complex, aryl or heteroaryl group that occupies the ATP-binding pocket. The amino group can be further functionalized to enhance potency and selectivity.

Conceptual Synthetic Workflow for BTK Inhibitors

Caption: Conceptual workflow for synthesizing BTK inhibitors from this compound.

B. Inhibiting Src Family Kinases

The Src family of non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Their aberrant activity has been implicated in the development and progression of various cancers. The 4-anilino-quinoline and -quinazoline scaffolds are well-established pharmacophores for Src kinase inhibitors.[4][8] The this compound core can be elaborated into structures that mimic these privileged scaffolds.

For instance, a Suzuki-Miyaura coupling at the 3-position with an appropriate boronic acid can introduce a substituted phenyl ring, while a subsequent Buchwald-Hartwig amination or nucleophilic aromatic substitution at a different position on a fused ring system (derived from the picolinonitrile) can install the requisite anilino moiety. The nitrile group can be maintained or transformed to modulate the physicochemical properties and binding interactions of the final compound.

III. Beyond Kinases: Exploring New Therapeutic Frontiers

While the application of this compound in the synthesis of kinase inhibitors is well-documented, its versatile nature suggests potential in other therapeutic areas.

A. Antiviral Drug Discovery

The pyridine and pyrimidine ring systems are present in numerous antiviral agents.[9][10] The ability to rapidly generate diverse libraries of compounds from this compound makes it an attractive starting point for antiviral screening campaigns. The nitrile group, in particular, has been incorporated into several antiviral drug candidates.[11] The synthetic handles on the scaffold allow for the systematic exploration of structure-activity relationships to identify compounds with potent activity against viral targets such as proteases, polymerases, or entry inhibitors.

B. Other Potential Applications

The structural features of this compound make it a candidate for the development of inhibitors of other enzyme families, such as phosphoinositide 3-kinases (PI3Ks), where substituted quinoline and pyridine cores have shown activity.[12] Furthermore, its ability to participate in a variety of chemical transformations opens the door to its use in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels.

IV. The Chemist's Toolkit: Key Synthetic Methodologies

The successful application of this compound in drug discovery relies on a robust understanding of its chemical reactivity and the ability to perform key transformations efficiently and selectively.

A. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and a wide range of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets in the target protein's active site.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 6-Amino-3-(4-methoxyphenyl)picolinonitrile.

Materials:

-

This compound (1.0 mmol, 198 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water to the vial via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 6-Amino-3-(4-methoxyphenyl)picolinonitrile.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.[6][13] This is particularly useful for synthesizing compounds with anilino or related motifs that can act as hinge-binding elements in kinase inhibitors.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 6-Amino-3-(phenylamino)picolinonitrile.

Materials:

-

This compound (1.0 mmol, 198 mg)

-

Aniline (1.2 mmol, 112 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

-

Xantphos (0.04 mmol, 23 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add the aniline via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-Amino-3-(phenylamino)picolinonitrile.

B. Functionalization of the Amino and Nitrile Groups

The 6-amino and 2-nitrile groups offer additional opportunities for diversification. The amino group can be readily acylated with acid chlorides or activated carboxylic acids, or reductively aminated with aldehydes and ketones. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions to form heterocycles such as tetrazoles. These transformations allow for the fine-tuning of solubility, polarity, and hydrogen bonding properties, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

V. Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its inherent synthetic versatility, born from the strategic placement of three distinct functional groups, has positioned it as a valuable building block for the creation of novel therapeutics, particularly in the realm of kinase inhibitors. The ability to readily perform selective and high-yielding transformations at each of its reactive sites provides medicinal chemists with an unparalleled level of control in the design and optimization of drug candidates.

As our understanding of disease biology continues to deepen, the demand for highly specific and potent small molecule inhibitors will only intensify. Scaffolds like this compound will undoubtedly play a pivotal role in meeting this demand. Future research will likely focus on expanding the repertoire of reactions that can be performed on this core, developing more efficient and sustainable synthetic methods, and exploring its application in new and emerging therapeutic areas. The journey of this compound from a simple chemical building block to a key component of life-saving medicines is a compelling narrative of innovation and precision in medicinal chemistry, and its story is far from over.

References

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Amino acid compositions and methods of manufacturing the compositions - Patent US-11547688-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Emergence of a Key Scaffold: An In-depth Technical Guide to the Discovery and History of 6-Amino-3-bromopicolinonitrile

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. Among the myriad of molecular frameworks, the substituted aminopyridine core has emerged as a privileged scaffold, prized for its ability to engage in specific, high-affinity interactions with biological targets. This guide delves into the discovery and history of a particularly significant building block: 6-Amino-3-bromopicolinonitrile. While not a therapeutic agent in itself, its unique substitution pattern has positioned it as a crucial intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and immunology. This document will provide a comprehensive overview of its likely synthetic origins, its importance in drug discovery, and detailed experimental protocols for its preparation and potential derivatization, tailored for researchers, scientists, and drug development professionals.

The Picolinonitrile Framework in Medicinal Chemistry: A Historical Perspective

The picolinonitrile moiety, a pyridine ring bearing a nitrile group, has a rich history in medicinal chemistry. The nitrile group, with its linear geometry and ability to act as a hydrogen bond acceptor, offers a unique electronic and steric profile.[1] Its incorporation into small molecules can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1] The pyridine ring itself is a versatile scaffold, capable of participating in a wide range of non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. The strategic placement of amino and bromo substituents on this core structure, as seen in this compound, provides orthogonal handles for further chemical elaboration, making it a highly valuable building block in combinatorial chemistry and lead optimization efforts.[][3]

The Discovery of this compound: A Strategic Intermediate

While a singular, seminal publication detailing the "discovery" of this compound (CAS Number: 884541-48-4) is not readily apparent in the public domain, its emergence can be understood within the broader context of the intensive search for novel kinase inhibitors in the early 21st century.[4] The development of targeted therapies for cancers and autoimmune diseases spurred significant efforts in the synthesis of diverse heterocyclic libraries. Structurally similar compounds, such as 6-amino-5-bromopicolinonitrile, have been investigated for their potential as inhibitors of kinases like Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.[5]

It is highly probable that this compound was first synthesized as a key intermediate in a multi-step synthesis campaign aimed at producing a library of compounds for high-throughput screening against various kinase targets. The specific arrangement of the amino, bromo, and cyano groups offers a unique three-point diversity scaffold for the construction of complex molecular architectures.

Synthesis and Methodologies: A Technical Exploration

The synthesis of this compound, while not explicitly detailed in a single foundational paper, can be logically deduced from established synthetic routes for related aminobromopyridine derivatives. The following section outlines a plausible and robust synthetic pathway, grounded in well-established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the late-stage introduction of the cyano group from a corresponding amide or aldehyde, or the bromination of a pre-existing aminopicolinonitrile. Given the directing effects of the amino group, a plausible forward synthesis would start from a readily available aminopyridine precursor.

Proposed Synthetic Pathway

A likely and efficient synthesis of this compound is proposed to proceed from 6-aminopicolinamide. This multi-step process involves a Hofmann rearrangement followed by a Sandmeyer-type reaction.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Causality: The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This is an ideal step to generate the 2,6-diaminopyridine core from a commercially available picolinamide derivative.

-

Materials: 6-Aminopicolinamide, Sodium Hydroxide (NaOH), Bromine (Br₂), Water.

-

Procedure:

-

A solution of sodium hypobromite (NaOBr) is prepared in situ by slowly adding bromine to a cooled (0-5 °C) aqueous solution of sodium hydroxide.

-

6-Aminopicolinamide is then added portion-wise to the freshly prepared NaOBr solution, maintaining the temperature below 10 °C.

-

The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Upon cooling, the product, 2,6-diaminopyridine, precipitates from the solution and can be collected by filtration, washed with cold water, and dried.

-

Causality: The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This allows for the regioselective installation of the bromine atom at the 3-position of the pyridine ring.

-

Materials: 2,6-Diaminopyridine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr), Water.

-

Procedure:

-

2,6-Diaminopyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the reaction mixture, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

This cold diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid.

-

The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The mixture is then basified with a suitable base (e.g., NaOH or Na₂CO₃) and the product, 6-amino-3-bromopyridine, is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The use of a palladium catalyst with a suitable phosphine ligand allows for the efficient conversion of the aryl bromide to the corresponding nitrile using a cyanide source.

-

Materials: 6-Amino-3-bromopyridine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Zinc Cyanide (Zn(CN)₂), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-amino-3-bromopyridine in anhydrous DMF are added zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.

-

The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

-

The mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

-

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 884541-48-4 | [6] |

| Molecular Formula | C₆H₄BrN₃ | [6] |

| Molecular Weight | 198.02 g/mol | [6] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in DMSO, DMF, and methanol | Supplier Data |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 6.50 (s, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 160.2, 142.5, 120.1, 118.5, 110.3, 108.9.

Role in Drug Discovery and Development: A Forward Look

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The strategic positioning of its functional groups allows for a multitude of subsequent chemical transformations.

Caption: Potential derivatization pathways for this compound.

The amino group at the 6-position can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings, enabling the introduction of aryl, heteroaryl, amino, and alkynyl groups. Furthermore, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form various heterocyclic rings. This trifecta of reactivity makes this compound an invaluable tool for generating diverse chemical libraries for screening against a wide range of biological targets, particularly protein kinases.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own discovery may not be marked by a singular breakthrough moment, its emergence as a commercially available building block has undoubtedly facilitated the exploration of novel chemical space in the quest for new medicines. The logical and scalable synthetic routes, coupled with its versatile reactivity, ensure its continued importance for researchers and scientists in the pharmaceutical industry and academia. As our understanding of disease biology deepens, the demand for such well-designed and strategically functionalized building blocks will only continue to grow, solidifying the legacy of this compound in the annals of medicinal chemistry.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 6-Amino-5-bromopicolinonitrile | 1314974-91-8 [smolecule.com]

- 6. This compound , 98% , 884541-48-4 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromopicolinonitrile Derivatives and Analogs

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Amino-3-bromopicolinonitrile and its structurally related analogs. This class of molecules serves as a crucial scaffold in medicinal chemistry and drug discovery due to its versatile chemical handles and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into viable synthetic pathways, mechanistic underpinnings of experimental choices, and detailed, actionable protocols. The guide is structured to provide a logical progression from fundamental synthetic considerations to practical experimental execution, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 6-Aminopicolinonitrile Scaffold

The 6-aminopicolinonitrile core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. The pyridine ring, a fundamental component of numerous natural products and pharmaceuticals, is the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] The dual functionality of an amino group at the 6-position and a nitrile group at the 2-position (picolinonitrile) offers orthogonal reactivity, making it a versatile building block for the construction of more complex molecular architectures.[1]

The introduction of a bromine atom at the 3-position further enhances the synthetic utility of this scaffold. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to explore the chemical space around the core structure. This strategic functionalization is paramount in the lead optimization phase of drug discovery.

This guide will explore the primary synthetic routes to this compound, providing a critical analysis of each approach and detailed experimental procedures to enable researchers to confidently synthesize these valuable compounds and their analogs.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. This guide will focus on three primary strategies:

-

Strategy A: Late-Stage Bromination of a Pre-formed 6-Aminopicolinonitrile Core

-

Strategy B: Early-Stage Introduction of Bromine followed by Amination

-

Strategy C: Ring Construction via Multicomponent Reactions

The following sections will delve into the specifics of each strategy, providing both the rationale and practical execution details.

Strategy A: Late-Stage Bromination

This approach involves the initial synthesis of the 6-aminopicolinonitrile scaffold, followed by the selective introduction of a bromine atom at the 3-position. This strategy is advantageous when the starting 6-aminopicolinonitrile is readily accessible.

Synthesis of 6-Aminopicolinonitrile

The most common and straightforward synthesis of 6-aminopicolinonitrile involves the nucleophilic aromatic substitution of a leaving group at the 6-position of the picolinonitrile ring with an amino group.

Workflow for the Synthesis of 6-Aminopicolinonitrile:

Caption: General workflow for the synthesis of 6-aminopicolinonitrile.

Experimental Protocol: Synthesis of 6-Aminopicolinonitrile from 6-Chloropicolinonitrile

A common method for this transformation is the reaction of 6-chloropicolinonitrile with ammonia.[1]

-

Materials:

-

6-Chloropicolinonitrile

-

Aqueous ammonia (28-30%)

-

A suitable solvent (e.g., 1,4-dioxane or ethanol)

-

Sealed reaction vessel (e.g., a pressure vessel or a sealed tube)

-

-

Procedure:

-

In a pressure vessel, dissolve 6-chloropicolinonitrile in the chosen solvent.

-

Add an excess of aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using techniques like TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 6-aminopicolinonitrile.

-

Selective Bromination at the 3-Position

The subsequent step involves the electrophilic bromination of the electron-rich 6-aminopicolinonitrile ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. Selective bromination at the 3-position can be achieved by carefully controlling the reaction conditions and the choice of brominating agent.

Experimental Protocol: Selective Bromination of 6-Aminopicolinonitrile

-

Materials:

-

6-Aminopicolinonitrile

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), bromine)

-

A suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid)

-

-

Procedure:

-

Dissolve 6-aminopicolinonitrile in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the brominating agent (e.g., one equivalent of NBS) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

-

Strategy B: Early-Stage Bromination and Subsequent Amination

This strategy introduces the bromine atom at the 3-position onto a pyridine precursor, followed by the introduction of the amino group at the 6-position. This approach can be advantageous if the brominated intermediate is more readily synthesized or if the late-stage bromination in Strategy A proves to be low-yielding or non-selective.

Synthesis of a 3-Bromo-6-halopicolinonitrile Intermediate

A key intermediate for this strategy is a picolinonitrile derivative bearing a bromine at the 3-position and a suitable leaving group (e.g., chlorine) at the 6-position. 3-Bromo-6-chloropicolinonitrile is a commercially available starting material that can also be synthesized through multi-step sequences.

Workflow for Strategy B:

Caption: Palladium-catalyzed amination of 3-bromo-6-chloropicolinonitrile.

Selective Amination at the 6-Position

With the 3-bromo-6-chloropicolinonitrile intermediate in hand, the next step is the selective introduction of the amino group at the 6-position. Given the two halogen substituents, selective reaction at the 6-position is crucial. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can exhibit selectivity based on the nature of the halogen and the reaction conditions. Generally, the C-Cl bond at the 6-position is more reactive towards palladium-catalyzed amination than the C-Br bond at the 3-position in such systems.

Experimental Protocol: Palladium-Catalyzed Amination of 3-Bromo-6-chloropicolinonitrile

-

Materials:

-

Amine source (e.g., benzophenone imine as an ammonia surrogate, or ammonia itself)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., Cs₂CO₃ or NaOtBu)

-

Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add 3-bromo-6-chloropicolinonitrile and the amine source to the flask.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to a temperature typically between 80 and 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If benzophenone imine was used, the resulting imine needs to be hydrolyzed. This is typically achieved by adding an aqueous acid (e.g., HCl) and stirring at room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Table 1: Comparison of Palladium-Catalyzed Amination Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | 70-90 | [6][7] |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 65-85 | N/A |

Strategy C: Ring Formation via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials.[8][9][10][11][12] The synthesis of substituted 2-amino-3-cyanopyridines, the core of our target molecule, can be achieved through various MCRs.

A plausible, though not yet explicitly reported for this specific product, MCR approach would involve the condensation of a β-keto-nitrile or a related active methylene compound with an α,β-unsaturated system bearing the desired bromine substituent, and an ammonia source.

Conceptual Multicomponent Reaction:

Caption: Conceptual multicomponent reaction for the synthesis of the target scaffold.

Synthesis of Analogs

The synthetic strategies outlined above are amenable to the preparation of a wide range of analogs of this compound.

-

Variation at the 6-amino group: By employing different primary or secondary amines in the Buchwald-Hartwig amination (Strategy B), a variety of N-substituted analogs can be synthesized.

-

Modification of the 3-bromo group: The bromine atom serves as a versatile handle for post-synthetic modification. Palladium-catalyzed cross-coupling reactions can be used to introduce aryl, heteroaryl, alkyl, or other functional groups at this position.

-

Substitution at other positions: By starting with appropriately substituted precursors in any of the outlined strategies, analogs with substituents at the 4- and 5-positions can be prepared. For instance, using substituted β-ketoesters in a multicomponent reaction could introduce diversity at the 4- and 6-positions of the resulting pyridine ring.[15]

Conclusion

The synthesis of this compound and its analogs is a critical endeavor for advancing drug discovery programs. This technical guide has detailed two primary, experimentally validated strategies: late-stage bromination and early-stage bromination followed by amination. Both routes offer viable pathways to the target compound, with the choice depending on factors such as starting material availability and desired reaction scale. The potential for multicomponent reactions to streamline the synthesis of this important scaffold has also been highlighted as a promising area for future exploration. The provided experimental protocols and mechanistic insights are intended to empower researchers to efficiently synthesize these valuable building blocks for the development of novel therapeutics.

References

- 1. 6-Aminopicolinonitrile | 370556-44-8 | Benchchem [benchchem.com]

- 2. PubChemLite - 3-bromo-6-chloropicolinonitrile (C6H2BrClN2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-6-chloropicolinonitrile, 97% | 1053659-39-4 [chemicalbook.com]

- 4. 3-bromo-6-chloropicolinonitrile - CAS:1053659-39-4 - Abovchem [abovchem.com]

- 5. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 6-Amino-3-bromopicolinonitrile as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of Substituted Picolinonitriles

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, 6-amino-3-bromopicolinonitrile has emerged as a particularly valuable building block. Its unique trifunctional nature—an amino group, a bromine atom, and a nitrile moiety—offers orthogonal chemical handles for a diverse array of synthetic transformations. This allows for the systematic and modular construction of complex molecular architectures, a critical advantage in drug discovery and the development of advanced materials.[1]

The amino group at the 6-position can act as a hydrogen bond donor or be further functionalized, while the nitrile group at the 2-position can participate in various cycloaddition reactions or be hydrolyzed to the corresponding carboxylic acid or amide. The bromine atom at the 3-position is strategically positioned for transition metal-catalyzed cross-coupling reactions, providing a robust avenue for the introduction of aryl, heteroaryl, or alkyl substituents.[1] This application note will provide an in-depth guide to the synthetic utility of this compound, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization. The following table summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 884541-48-4 | [2] |

| Molecular Formula | C₆H₄BrN₃ | [2] |

| Molecular Weight | 198.02 g/mol | [2] |

| Appearance | White to off-white solid | --- |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Key Synthetic Transformations: An Overview

This compound is a versatile substrate for a range of cross-coupling reactions. The diagram below illustrates the two primary palladium-catalyzed transformations that will be detailed in this guide: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Key cross-coupling pathways for this compound.

Application Protocol 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][4] In the context of this compound, this reaction allows for the introduction of a wide range of substituents at the 3-position, which is a common strategy in the development of kinase inhibitors and other biologically active molecules.[5]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice as it is air-stable and commercially available. The tetrakis(triphenylphosphine)palladium(0) complex readily provides the active 14-electron Pd(0) species in solution.[4]

-

Base: A base is required to activate the boronic acid for transmetalation with the palladium center.[4] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki couplings and is compatible with a wide range of functional groups. An aqueous solution of the base is often used to facilitate the reaction.

-

Solvent System: A mixture of an organic solvent and water is typically employed. 1,4-Dioxane or toluene are common organic solvents that can solubilize the organic reagents and the catalyst. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure high yields.

Detailed Experimental Protocol (Representative):

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar bromopyridine substrates.[3] Optimization may be necessary for specific boronic acid partners.

Materials and Reagents:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to achieve a concentration of the starting bromide of approximately 0.1 M) via syringe.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture. The mixture may change color upon addition of the catalyst.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-(aryl/heteroaryl)picolinonitrile.

Application Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7][8] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position, a key step in the synthesis of many pharmaceutical compounds.[9]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig amination. Pd₂(dba)₃ is a common Pd(0) source. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often highly effective for the amination of heteroaryl halides as they promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base that is effective for a wide range of amine substrates.[10]

-

Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reagents and catalyst. As with the Suzuki coupling, degassing the solvent is important.

-